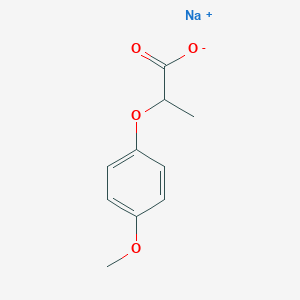

sodium;2-(4-methoxyphenoxy)propanoate

Description

Sodium 2-(4-methoxyphenoxy)propanoate (CAS 13794-15-5), commonly known as lactisole or "sweetness inhibitor," is a sodium salt of the chiral propanoic acid derivative. Its molecular formula is C₁₀H₁₁NaO₄, with a molecular weight of 218.18 g/mol. This compound is characterized by:

- Structure: A propanoic acid backbone substituted with a 4-methoxyphenoxy group at the β-position.

- Physicochemical Properties: White to off-white crystalline powder, water-soluble (pH 5–10 in 1% solution), and stable under standard storage conditions .

- Primary Use: Acts as a selective antagonist of the human sweet taste receptor T1R3, reducing perceived sweetness in food products without affecting other taste modalities (salty, bitter, umami) .

Lactisole is widely utilized in the food industry (e.g., baked goods, beverages, confectionery) to balance excessive sweetness and enhance flavor complexity . Regulatory bodies, including the EU and FDA, recognize its safety for consumption at approved levels .

Properties

IUPAC Name |

sodium;2-(4-methoxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKORRGYRKQDXRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The primary industrial method involves a two-step synthesis starting from p-methoxyphenol and 2-chloropropionic acid derivatives. As detailed in patent CN103922923B, the process avoids organic solvents in the initial reaction phase, reducing costs and environmental impact.

Step 1: Synthesis of 2-(4-Methoxyphenoxy)Propionic Acid

-

Reactants : p-Methoxyphenol, sodium hydroxide, 2-chloropropionic acid (or its methyl ester), and catalytic potassium iodide.

-

Conditions :

-

Temperature: 60–90°C

-

Reaction time: 6–24 hours

-

Solvent: Water (3–20 times the mass of p-methoxyphenol)

-

-

Mechanism : A nucleophilic substitution reaction where the hydroxyl group of p-methoxyphenol attacks the electrophilic carbon of 2-chloropropionic acid, facilitated by the base (NaOH) and catalyst (KI/NaI).

Step 2: Sodium Salt Formation

Optimization and Yield Data

Key parameters influencing yield and purity include catalyst concentration, temperature control, and solvent selection:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (KI) concentration | 0.01–0.03 wt% | 68–71.2 | 99.0–99.5 |

| Reaction temperature | 60–70°C (Step 1) | 71.2 | 99.03 |

| Solvent (ethanol) volume | 7.5x acid mass | 68 | 99.00 |

Data sourced from CN103922923B.

Organic Solvent-Based Synthesis

Traditional Methods and Limitations

Early methods employed organic solvents (e.g., ethyl acetate, diethyl ether) for both reaction and purification, leading to complexities in waste management and higher costs. For example, a comparative example in CN103922923B achieved only 61.37% yield and 95.10% purity due to inefficient extraction and neutralization steps.

Modern Solvent-Driven Approaches

Recent advancements prioritize solvent selection to enhance crystallinity and reduce impurities:

-

Methanol-water systems : Improve solubility of intermediates, enabling direct crystallization without extraction.

-

Ethanol recrystallization : Reduces residual sodium ions to <10 ppm, meeting food-grade standards.

Asymmetric Synthesis for Enantiopure Forms

Chiral Resolution Techniques

The MDPI study highlights asymmetric synthesis routes using chiral auxiliaries or catalysts to produce enantiomerically pure lactisole derivatives. For instance:

Applications in Pharmaceutical Intermediates

Enantiopure lactisole derivatives serve as precursors for drugs targeting sweet taste receptors (T1R2/T1R3). For example:

-

Benzophenone-lactisole hybrids : Synthesized via photochemical reactions for receptor-binding studies.

Comparative Analysis of Methods

Industrial vs. Laboratory-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

sodium;2-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Various halides and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Sodium 2-(4-methoxyphenoxy)propanoate plays a significant role in pharmaceutical research and development. It serves as an intermediate in the synthesis of various drugs, enhancing their efficacy and bioavailability.

- Mechanism of Action: The compound can modify the solubility and stability of active pharmaceutical ingredients (APIs), thereby improving drug formulations. For instance, it has been documented to enhance the delivery of certain therapeutic agents by acting as a solubilizing agent in aqueous solutions .

- Case Study: A study published in the Journal of Medicinal Chemistry highlighted its use in synthesizing novel anti-diabetic agents, demonstrating improved pharmacokinetics when incorporated into drug formulations .

Agricultural Chemicals

In agriculture, sodium 2-(4-methoxyphenoxy)propanoate is utilized in formulating herbicides and pesticides. Its effectiveness in controlling weeds while minimizing environmental impact has made it a valuable component in agrochemical products.

- Environmental Benefits: The compound exhibits low toxicity to non-target organisms, making it suitable for sustainable agricultural practices. Research indicates that its application results in reduced chemical runoff into waterways compared to traditional herbicides .

- Data Table: Herbicide Efficacy

| Herbicide Type | Active Ingredient | Efficacy Rate (%) | Environmental Impact |

|---|---|---|---|

| Selective Herbicide | Sodium 2-(4-methoxyphenoxy)propanoate | 85 | Low |

| Non-Selective Herbicide | Glyphosate | 95 | Moderate |

Cosmetic Products

The cosmetic industry incorporates sodium 2-(4-methoxyphenoxy)propanoate for its stabilizing properties. It enhances the texture and performance of skincare formulations.

- Functionality: The compound serves as an emulsifier and stabilizer in creams and lotions, improving product consistency and longevity. Its antioxidant properties also contribute to skin protection against oxidative stress .

- Case Study: A formulation study revealed that creams containing this compound showed improved hydration levels compared to those without it, indicating its efficacy in enhancing skin moisture retention .

Food Industry

Sodium 2-(4-methoxyphenoxy)propanoate is recognized as a food additive that helps maintain flavor stability and enhance shelf life.

- Flavor Modulation: It acts as a sweetness inhibitor, allowing manufacturers to reduce sugar content without compromising taste. This application is particularly valuable in products aimed at health-conscious consumers .

- Regulatory Approval: The compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which confirmed its safety for use in food products .

- Data Table: Applications in Food Products

| Food Product Type | Application | Effectiveness |

|---|---|---|

| Confectionery | Sweetness modulation | High |

| Dairy Products | Flavor stabilization | Moderate |

| Bakery Items | Shelf-life extension | High |

Research Applications

In laboratory settings, sodium 2-(4-methoxyphenoxy)propanoate is used as a reagent in organic synthesis.

- Research Utility: It aids researchers in developing new compounds with potential therapeutic benefits. Its role as a building block in organic synthesis allows for the exploration of various chemical pathways .

- Example Application: In a recent study focusing on new anti-inflammatory agents, sodium 2-(4-methoxyphenoxy)propanoate was utilized to create derivatives that exhibited enhanced biological activity compared to existing compounds .

Mechanism of Action

The mechanism of action of sodium;2-(4-methoxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- Functional Groups: Replacement of methoxy (-OCH₃) with hydroxyl (-OH) in (R)-2-(4-hydroxyphenoxy)propanoic acid increases polarity but eliminates sweetness inhibition .

- Chain Length : The acetic acid derivative (shorter chain) lacks the steric bulk required for T1R3 receptor binding, rendering it ineffective as a sweetness inhibitor .

2.2. Sodium Salts of Arylpropanoic Acids

Key Differences :

- Biological Targets : While lactisole interacts with taste receptors, naproxen inhibits cyclooxygenases, and flucarbazone targets plant enzymes.

- Solubility: Lactisole’s methoxyphenoxy group enhances water solubility compared to naproxen’s hydrophobic naphthalene ring .

2.3. Herbicidal Phenoxypropanoates

Key Differences :

- Esterification : Lactisole’s sodium salt form enhances solubility, whereas herbicidal compounds use alkyl esters (e.g., butyl) to improve lipid membrane penetration .

- Chirality: The (R)-enantiomer of methyl 2-(4-hydroxyphenoxy)propanoate is herbicidally active, whereas lactisole’s racemic mixture (±) is effective for taste inhibition .

Research Findings and Mechanistic Insights

- Structure-Activity Relationship (SAR): The methoxy group at the para position of the phenoxy ring is critical for lactisole’s sweetness inhibition. Removal or substitution (e.g., hydroxyl, methyl) reduces efficacy . Sodium salt formation enhances bioavailability and receptor binding compared to the free acid form .

- In contrast, NSAIDs like naproxen undergo hepatic metabolism, producing active metabolites .

Q & A

Q. What are the key physicochemical properties of sodium 2-(4-methoxyphenoxy)propanoate, and how do they influence experimental design?

Answer: The compound is a colorless to cream-colored crystalline solid with a melting point of 190°C and a density of 0.32 g/cm³. It is fully soluble in water and propylene glycol but exhibits limited solubility in lipids . These properties dictate its use in aqueous-based experiments, such as taste modulation studies in food science. For example, its water solubility allows direct incorporation into liquid matrices without surfactants, while its low lipid solubility may limit applications in lipid-rich systems. Researchers should verify solubility under specific experimental conditions (e.g., pH, temperature) to avoid precipitation.

Q. What analytical methods are validated for quantifying sodium 2-(4-methoxyphenoxy)propanoate in complex matrices?

Answer: High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) have been successfully employed. A chiral HPLC method was developed to resolve enantiomers using methyl ester derivatives, critical for studying stereochemical effects in biological systems . For GLC, derivatization with trimethylsilyl reagents enhances volatility. Method validation should include recovery tests in matrices like roasted coffee beans (where the compound naturally occurs) and spiked food samples to account for matrix interference .

Q. What safety protocols and regulatory guidelines apply to handling this compound in laboratory settings?

Answer: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated its safety under FEMA GRAS assessment, recommending adherence to occupational exposure limits . Laboratory handling should include:

- Use of engineering controls (e.g., fume hoods) for airborne particulate mitigation.

- Immediate skin decontamination with water and emergency showers for accidental exposure.

- Prohibition of eating/drinking in lab areas, with rigorous handwashing protocols .

Advanced Research Questions

Q. How does sodium 2-(4-methoxyphenoxy)propanoate inhibit sweetness perception at the molecular level?

Answer: While its exact mechanism is not fully elucidated, structural analogs of phenoxypropanoates are known to interact with sweet taste receptors (e.g., T1R2/T1R3). Computational docking studies suggest that the 4-methoxyphenoxy group may sterically hinder receptor activation by high-potency sweeteners like sucralose. Experimental approaches include:

Q. How can synthetic routes for sodium 2-(4-methoxyphenoxy)propanoate be optimized for high enantiomeric purity?

Answer: Key steps involve esterification of 2-(4-methoxyphenoxy)propanoic acid followed by sodium salt formation. To enhance enantioselectivity:

- Use chiral catalysts (e.g., Rhodium-BINAP complexes) during esterification.

- Purify intermediates via recrystallization in ethanol/water mixtures, leveraging differential solubility of enantiomers.

- Monitor optical rotation ([α]D) and confirm purity with chiral HPLC .

Q. How should researchers address contradictions in reported solubility and bioactivity data for this compound?

Answer: Discrepancies may arise from polymorphic forms or residual solvents. Mitigation strategies include:

- Polymorph screening : Use X-ray diffraction (XRD) to identify crystalline forms and correlate with solubility profiles.

- Bioactivity validation : Replicate assays across independent labs using standardized protocols (e.g., ISO 20795-1 for taste inhibition studies). Cross-reference with structurally related compounds like 2-(4-ethylphenyl)propanoic acid, which shares similar logP values but divergent receptor affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.